Cas no 128790-76-1 (2'-Deoxy-6-O-(pentafluorophenyl)-N-(trifluoroacetyl)-guanosine)

2'-Deoxy-6-O-(pentafluorophenyl)-N-(trifluoroacetyl)-guanosine is a modified nucleoside derivative designed for specialized applications in nucleic acid chemistry. Its key structural features include a pentafluorophenyl group at the 6-O position and a trifluoroacetyl-protected exocyclic amine, enhancing reactivity in selective coupling reactions. The electron-withdrawing properties of the pentafluorophenyl moiety improve stability and facilitate efficient derivatization, while the trifluoroacetyl group provides robust protection during synthetic processes. This compound is particularly useful in oligonucleotide synthesis, where controlled functionalization is critical. Its high purity and well-defined reactivity profile make it a valuable intermediate for researchers developing modified nucleic acid analogs or exploring structure-activity relationships in nucleoside-based therapeutics.
2'-Deoxy-6-O-(pentafluorophenyl)-N-(trifluoroacetyl)-guanosine structure
128790-76-1 structure
Product Name:2'-Deoxy-6-O-(pentafluorophenyl)-N-(trifluoroacetyl)-guanosine
CAS No:128790-76-1
MF:C18H11F8N5O5
MW:529.297671556473
CID:1223681
PubChem ID:15934110
Update Time:2025-06-07

2'-Deoxy-6-O-(pentafluorophenyl)-N-(trifluoroacetyl)-guanosine Chemical and Physical Properties

Names and Identifiers

    • Guanosine, 2'-deoxy-6-O-(pentafluorophenyl)-N-(trifluoroacetyl)-
    • 128790-76-1
    • 2'-?Deoxy-?6-?O-?(pentafluorophenyl)?-?N-?(trifluoroacetyl)?-guanosine
    • 2'-Deoxy-6-O-(pentafluorophenyl)-N-(trifluoroacetyl)-guanosine
    • Inchi: 1S/C18H11F8N5O5/c19-7-8(20)10(22)13(11(23)9(7)21)36-15-12-14(28-17(29-15)30-16(34)18(24,25)26)31(3-27-12)6-1-4(33)5(2-32)35-6/h3-6,32-33H,1-2H2,(H,28,29,30,34)/t4-,5+,6+/m0/s1
    • InChI Key: KFIKWWRRRTUWEZ-KVQBGUIXSA-N
    • SMILES: FC1C(=C(C(=C(C=1OC1C2=C(N=C(NC(C(F)(F)F)=O)N=1)N(C=N2)[C@H]1C[C@@H]([C@@H](CO)O1)O)F)F)F)F

Computed Properties

  • Exact Mass: 529.06324376g/mol
  • Monoisotopic Mass: 529.06324376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 5
  • Complexity: 788
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 132Ų

2'-Deoxy-6-O-(pentafluorophenyl)-N-(trifluoroacetyl)-guanosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D242450-2.5mg
2'-​Deoxy-​6-​O-​(pentafluorophenyl)​-​N-​(trifluoroacetyl)​-guanosine
128790-76-1
2.5mg
$207.00 2023-05-18
TRC
D242450-5mg
2'-​Deoxy-​6-​O-​(pentafluorophenyl)​-​N-​(trifluoroacetyl)​-guanosine
128790-76-1
5mg
$391.00 2023-05-18
TRC
D242450-10mg
2'-​Deoxy-​6-​O-​(pentafluorophenyl)​-​N-​(trifluoroacetyl)​-guanosine
128790-76-1
10mg
$752.00 2023-05-18
TRC
D242450-25mg
2'-​Deoxy-​6-​O-​(pentafluorophenyl)​-​N-​(trifluoroacetyl)​-guanosine
128790-76-1
25mg
$ 800.00 2023-09-08
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